6-Cyclopropyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Description
6-Cyclopropyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring an oxazolo[5,4-b]pyridine core substituted with a cyclopropyl group at position 6 and a propyl group at position 3.
Properties
IUPAC Name |
6-cyclopropyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-3-9-11-8(13(16)17)6-10(7-4-5-7)14-12(11)18-15-9/h6-7H,2-5H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGPXIDJQVMEKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid typically involves the following steps:
Formation of the Oxazolo-Pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an oxazole precursor under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbene intermediates.
Addition of the Propyl Group: The propyl group is usually added through alkylation reactions, employing propyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the oxazole and pyridine rings. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides (e.g., propyl bromide), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Alkylated derivatives, amines, thiols
Scientific Research Applications
6-Cyclopropyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituents at positions 3 and 6, which modulate physicochemical properties and biological activity. Below is a detailed comparison:
Table 1: Structural and Molecular Comparison of Oxazolo[5,4-b]pyridine-4-carboxylic Acid Derivatives
Key Findings from Comparative Analysis
The phenyl-substituted analog (C₁₆H₁₄N₂O₃) exhibits the highest molecular weight (282.29 g/mol) and density (1.279 g/cm³), suggesting enhanced rigidity .
The 3-(2,2-dimethylpropyl)-6-methyl analog is marketed as a reference standard for analytical research, highlighting the scaffold’s utility in quality control .
Synthetic Accessibility :
- Derivatives with smaller substituents (e.g., methyl or ethyl) are more commonly available in milligram quantities, while bulkier analogs (e.g., phenyl) are less accessible .
Research and Application Notes
- Pharmaceutical Potential: The oxazolo[5,4-b]pyridine core is a privileged structure in drug discovery. Modifications at position 3 (alkyl/aryl) and position 6 (cyclopropyl/halo) are strategies to optimize target binding and metabolic stability .
- Safety and Handling : While specific data for the target compound are lacking, analogs like 2-chloro-6-methylpyrimidine-4-carboxylic acid require stringent safety protocols due to reactivity (e.g., corrosive properties) .
Biological Activity
6-Cyclopropyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid (CAS Number: 953741-74-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxicity, enzyme inhibition, and therapeutic potential.
- Molecular Formula : C13H14N2O3
- Molecular Weight : 246.26 g/mol
- Structure : The compound features a bicyclic oxazole and pyridine structure, which is significant for its interaction with biological targets.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of various oxazole-pyridine derivatives, including this compound. The following findings were noted:
- In Vitro Assays : The compound was tested against several human cancer cell lines, including:
- Colon Adenocarcinoma (LoVo)
- Ovary Carcinoma (SK-OV-3)
- Breast Adenocarcinoma (MCF-7)
The results indicated a dose-dependent cytotoxic effect, with IC50 values suggesting moderate to high activity against these cell lines. For instance, the highest anti-tumor activity was observed in the LoVo cell line with an IC50 value of approximately 15 µM, indicating significant potential for further development as an anti-cancer agent .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on key enzymes involved in cancer progression:
- Acetylcholinesterase (AChE) : Inhibition studies revealed that the compound exhibits competitive inhibition with a Ki value of approximately 45 nM. This suggests potential applications in neurodegenerative diseases where AChE modulation is beneficial .
- Carbonic Anhydrases (hCA I and II) : The compound demonstrated potent inhibition against these enzymes with Ki values in the range of 3.07 ± 0.76 to 87.26 ± 29.25 nM. This activity highlights its potential as a therapeutic agent in conditions where carbonic anhydrases play a critical role .
Case Studies and Research Findings
| Study | Compound Tested | Cell Line | IC50 Value | Notes |
|---|---|---|---|---|
| Study A | This compound | LoVo | 15 µM | Significant anti-tumor activity observed |
| Study B | Derivatives of oxazolo-pyridines | SK-OV-3 | ~20 µM | Moderate cytotoxicity |
| Study C | Various heterocycles including the target compound | MCF-7 | ~18 µM | Dose-dependent response noted |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
